Favipiravir

説明

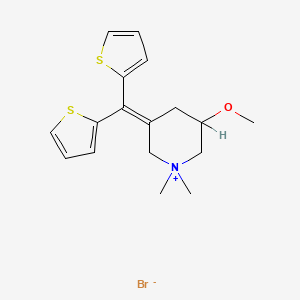

Favipiravir, sold under the brand name Avigan among others, is an antiviral medication used to treat influenza in Japan . It is also being studied to treat a number of other viral infections, including SARS-CoV-2 . It is a pyrazinecarboxamide derivative and is being developed and manufactured by Toyama Chemical .

Synthesis Analysis

Favipiravir can be synthesized starting from 3-aminopyrazine-2-carboxylic acid . An economical and scalable procedure for favipiravir synthesis via the 3,6-dichloropyrazine-2-carbonitrile intermediate has been reported .

Molecular Structure Analysis

The molecule of favipiravir is completely flat and stabilized by an intramolecular O–H···O hydrogen bond, yielding a six-membered pseudo-aromatic ring . The crystal packing of favipiravir is mainly constructed through intermolecular N–H···O, N–H···N and C–H···O hydrogen bonds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of favipiravir include regioselective chlorination of the pyrazine ring, bromination, Pd-catalyzed cyanation, and Sandmeyer diazotization/chlorination . From the intermediate, the subsequent nucleophilic fluorination, nitrile hydration and hydroxyl substitution efficiently afford the target product .

Physical And Chemical Properties Analysis

Favipiravir is a wide-spectrum antiviral generic drug . In the presence of water, a keto form is favored due to the specific solute–solvent interactions . Upon the addition of alkaline-earth-metal ions, deprotonation and complexation occurred simultaneously, giving the formation of 2 : 1 ligand : metal complexes .

科学的研究の応用

Favipiravir: A Comprehensive Analysis of Scientific Research Applications

COVID-19 Treatment: Favipiravir has been investigated for its efficacy and safety in the treatment of COVID-19. Studies have focused on viral clearance and clinical improvement in patients, with some countries recommending its use based on in vitro effectiveness .

Influenza Treatment: As an RNA polymerase modulating anti-influenza drug, Favipiravir has shown effectiveness in preventing fatalities and reducing viral titers in infected mice models .

Ebola Virus Disease (EVD): During the Western Africa EVD outbreak in 2014, Favipiravir was used due to its ability to act as a purine analogue, inhibiting viral replication and offering therapeutic benefits .

Lassa Fever: Favipiravir’s role as a purine analogue also extends to the treatment of Lassa fever, where it has been incorporated in place of guanine or adenine to inhibit viral replication .

Rabies: The therapeutic usefulness of Favipiravir has been established in the treatment of rabies, another life-threatening infection where it inhibits viral replication .

Pharmacogenomic Studies: Research has been conducted on the interaction between DNA and Favipiravir, examining its electroanalytical characteristics and potential as a chemotherapeutic compound for RNA virus infections .

作用機序

Target of Action

Favipiravir, also known as T-705, is an antiviral drug that primarily targets RNA-dependent RNA polymerase (RdRp) enzymes . These enzymes are crucial for the transcription and replication of viral genomes .

Mode of Action

Favipiravir is a prodrug that is converted into its active form, favipiravir ribofuranosyl-5’-triphosphate (favipiravir-RTP), within cells . This active form selectively inhibits the RdRp, thereby preventing the replication of the viral genome . The mechanism of action of favipiravir is novel compared to existing influenza antivirals that primarily prevent entry and exit of the virus from cells .

Biochemical Pathways

Favipiravir undergoes ribosylation and phosphorylation in tissues to be activated . It is primarily metabolized by hepatic aldehyde oxidase . Favipiravir-RTP mimics both guanosine and adenosine for the viral RdRp . Incorporating two such bases in a row stops primer extension .

Pharmacokinetics

Favipiravir exhibits nonlinear pharmacokinetics and can inhibit its own metabolism . It is metabolized to an inactive oxidative metabolite (T-705M1) via aldehyde oxidase . Favipiravir is a prodrug, requiring phosphorylation to its active form (705-RTP) in the tissues .

Result of Action

The inhibition of RdRp by favipiravir-RTP results in the prevention of viral genome replication, thereby halting the spread of the virus within the host . This can lead to a reduction in the severity and duration of viral symptoms .

Action Environment

The efficacy of favipiravir can be influenced by various environmental factors. For instance, antiviral drugs like favipiravir tend to work better in early illness than in later infections in hospitalized patients where inflammatory pathology dominates . Furthermore, the drug’s efficacy can also be affected by the patient’s health status and the presence of other medical conditions .

特性

IUPAC Name |

5-fluoro-2-oxo-1H-pyrazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FN3O2/c6-2-1-8-5(11)3(9-2)4(7)10/h1H,(H2,7,10)(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGNOVWYSGBHAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=O)N1)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60948878 | |

| Record name | 6-Fluoro-3-hydroxypyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

slightly soluble in water | |

| Record name | Favipiravir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12466 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The mechanism of action of favipiravir is novel compared to existing influenza antivirals that primarily prevent entry and exit of the virus from cells. The active favipiravir-RTP selectively inhibits RNA polymerase and prevents replication of the viral genome. There are several hypotheses as to how favipiravir-RTP interacts with RNA dependent RNA polymerase (RdRp). Some studies have shown that when favipiravir-RTP is incorporated into a nascent RNA strand, it prevents RNA strand elongation and viral proliferation. Studies have also found that the presence of purine analogs can reduce favipiravir’s antiviral activity, suggesting competition between favipiravir-RTP and purine nucleosides for RdRp binding. Although favipiravir was originally developed to treat influenza, the RdRp catalytic domain (favipiravir's primary target), is expected to be similar for other RNA viruses. This conserved RdRp catalytic domain contributes to favipiravir's broad-spectrum coverage. | |

| Record name | Favipiravir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12466 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Favipiravir | |

CAS RN |

259793-96-9 | |

| Record name | Favipiravir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=259793-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Favipiravir [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0259793969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Favipiravir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12466 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-Fluoro-3-hydroxypyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAVIPIRAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EW5GL2X7E0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

187℃ to 193℃ | |

| Record name | Favipiravir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12466 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Favipiravir?

A1: Favipiravir is a broad-spectrum antiviral drug that acts as a selective inhibitor of RNA-dependent RNA polymerase (RdRp), an enzyme crucial for viral RNA replication and transcription. []

Q2: How does Favipiravir interact with RdRp?

A2: Favipiravir is a prodrug that is metabolized intracellularly into its active form, Favipiravir ribofuranosyl-5’-triphosphate (FAVI-RTP). FAVI-RTP acts as a purine analogue and competes with both guanine and adenine for binding to RdRp. This competition leads to the inhibition of viral RNA synthesis. [, , , ]

Q3: Does Favipiravir induce lethal mutagenesis in viruses?

A3: While initially thought to be a chain terminator, recent studies suggest Favipiravir can induce lethal mutagenesis in some viruses, like influenza A H1N1, by increasing the mutation rate in viral RNA beyond a sustainable threshold. []

Q4: What are the downstream effects of Favipiravir inhibiting RdRp?

A4: Inhibition of RdRp by Favipiravir leads to a decrease in viral RNA synthesis, ultimately hindering the replication and transcription processes essential for viral propagation. This results in a reduction of viral load and potentially limits the severity of viral infection. [, , ]

Q5: What is the molecular formula and weight of Favipiravir?

A6: The molecular formula of Favipiravir is C5H4FN3O2, and its molecular weight is 157.1 g/mol. []

Q6: What are the pharmacokinetic properties of Favipiravir?

A8: Favipiravir is a prodrug that is rapidly absorbed after oral administration and is metabolized primarily by aldehyde oxidase (AO) to its active form, FAVI-RTP. [] It exhibits a relatively short half-life in plasma, but its active metabolite, FAVI-RTP, has a longer intracellular half-life. [] This discrepancy suggests that while Favipiravir is cleared rapidly from the plasma, it might maintain sufficient intracellular concentrations of FAVI-RTP for a longer duration. []

Q7: Does the presence of other drugs influence the pharmacokinetics of Favipiravir?

A9: Yes, co-administration of Favipiravir with drugs metabolized by or affecting AO or xanthine oxidase (XO) can alter its pharmacokinetic profile. For instance, co-administration with pioglitazone, an AO substrate, altered Favipiravir's pharmacokinetics. Similarly, interactions were observed with citalopram (an AO substrate and modulator) and allopurinol (an AO substrate and XO inhibitor). [, ]

Q8: What is the relationship between Favipiravir plasma concentrations and its antiviral effect?

A10: In a study on uncomplicated influenza, achieving an average minimum plasma concentration (Cmin) of Favipiravir greater than 20 μg/mL was associated with enhanced antiviral activity, faster viral clearance, and quicker alleviation of symptoms compared to lower concentrations or placebo. []

Q9: Has resistance to Favipiravir been observed in viruses?

A13: Yes, although Favipiravir was initially thought to have a high barrier to resistance, studies have shown that resistance can develop, albeit at a lower rate compared to other antiviral drugs. [, ]

Q10: Which mutations are associated with Favipiravir resistance?

A14: In influenza A virus, a key mutation associated with Favipiravir resistance is K229R in the PB1 subunit of RdRp. [] This mutation confers resistance in vitro and in cell culture but comes at a cost to viral fitness. A compensatory mutation, P653L in the PA subunit, can restore viral fitness. [] Interestingly, the location of the K229R mutation within a conserved motif of RdRp raises the possibility that other RNA viruses might develop resistance through similar mutations. []

Q11: What are the known adverse effects associated with Favipiravir?

A16: Favipiravir has been associated with various adverse effects, including gastrointestinal disturbances, elevated liver enzymes, hyperuricemia, and potential teratogenicity. [, , , , , ] The incidence and severity of these effects can vary based on factors such as dosage, duration of treatment, and individual patient characteristics.

Q12: What toxicological effects has Favipiravir demonstrated in preclinical studies?

A17: Preclinical studies in rats have shown that Favipiravir administration, particularly at high doses, can induce oxidative stress, inflammation, and histopathological changes in the liver, kidneys, and lungs. [, , ] These findings underscore the importance of careful monitoring for potential toxicity in clinical settings.

Q13: What alternative routes of administration are being explored for Favipiravir?

A18: To potentially improve drug delivery directly to the lungs, researchers are developing an inhalation solution of Favipiravir. [] This approach aims to enhance drug concentration at the site of infection in respiratory illnesses like COVID-19.

Q14: What analytical methods are commonly used to quantify Favipiravir?

A19: High-performance liquid chromatography (HPLC) coupled with UV or tandem mass spectrometry (HPLC-MS/MS) are frequently used for the accurate and sensitive quantification of Favipiravir in biological matrices. [, , ]

Q15: Have any analytical methods been developed for monitoring Favipiravir treatment?

A20: While specific biomarkers for monitoring Favipiravir treatment are still under investigation, next-generation sequencing (NGS) has been proposed as a tool to track the drug's mutagenic effect on viruses. [] By analyzing the pattern of mutations induced by Favipiravir, researchers can potentially assess its antiviral activity and monitor for the emergence of resistance. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-Fluorophenyl)-6-(4-methylsulfonylphenyl)spiro[2.4]hept-5-ene](/img/structure/B1662708.png)

![(2S)-N-[4,4-bis(4-fluorophenyl)butyl]-4-methyl-2-(methylamino)pentanamide](/img/structure/B1662710.png)

![3-[[4-(4-Carbamimidoylphenyl)-1,3-thiazol-2-yl]-[1-(carboxymethyl)piperidin-4-yl]amino]propanoic acid](/img/structure/B1662711.png)

![2-Phenyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one](/img/structure/B1662715.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[5-methoxy-2-(2-phenylethynyl)phenyl]-N-methylbutan-2-amine](/img/structure/B1662716.png)

![2-[5-[2-(2H-tetrazol-5-yl)phenyl]indol-1-yl]octanoic Acid](/img/structure/B1662721.png)

![2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfanyl]-5,5,7,7-tetramethyl-3H-cyclopenta[f]benzimidazol-6-one](/img/structure/B1662723.png)